2H,6H,7H,8H,9H-[1,3]Dioxolo[4,5-f]isoquinoline
CAS No.:
Cat. No.: VC16692199
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11NO2 |
|---|---|
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | 6,7,8,9-tetrahydro-[1,3]dioxolo[4,5-f]isoquinoline |
| Standard InChI | InChI=1S/C10H11NO2/c1-2-9-10(13-6-12-9)8-3-4-11-5-7(1)8/h1-2,11H,3-6H2 |
| Standard InChI Key | GZADRBHFCRKSCR-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC2=C1C3=C(C=C2)OCO3 |
Introduction
Structural and Chemical Identity
Molecular Characteristics
The compound’s molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol. Its IUPAC name, 6,7,8,9-tetrahydro- dioxolo[4,5-f]isoquinoline, reflects a bicyclic framework comprising an isoquinoline core fused to a 1,3-dioxolane ring at positions 4 and 5 (Table 1).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | 6,7,8,9-tetrahydro- dioxolo[4,5-f]isoquinoline |
| Canonical SMILES | C1CNCC2=C1C3=C(C=C2)OCO3 |
| InChIKey | GZADRBHFCRKSCR-UHFFFAOYSA-N |
The dioxolane moiety introduces stereoelectronic effects that may influence reactivity and intermolecular interactions, such as hydrogen bonding via the oxygen atoms .
Synthetic Strategies
General Approaches to Isoquinoline Derivatives
While no explicit synthesis for this compound is documented, analogous methods for isoquinoline derivatives provide actionable insights:
Palladium-Catalyzed Coupling
The Suzuki–Miyaura coupling, widely used in isoquinoline synthesis, could enable aryl–aryl bond formation. For example, brominated intermediates (e.g., 2-bromoaryl imidazoles) react with cyclohexane-1,3-diones in the presence of Fe₃O₄@SiO₂@MOF-199 catalysts to yield fused heterocycles .
Cyclization Reactions
Acid-mediated cyclization of precursors such as 1-6 (derived from intermediates 1-4 and 1-5) under high-temperature conditions has been employed to construct tetrahydroisoquinoline scaffolds .
Hypothetical Synthesis Pathway
A plausible route involves:
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Bromination: Introducing bromine at the 4-position of a tetrahydroisoquinoline precursor.
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Dioxolane Formation: Cyclocondensation with a 1,2-diol under acidic conditions to form the dioxolane ring.
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Catalytic Coupling: Utilizing Fe₃O₄@SiO₂@MOF-199 to facilitate C–C coupling and cyclization, as demonstrated in imidazo[1,2-f]phenanthridine synthesis .
| Substituent Position | Functional Group | Biological Activity (IC₅₀) |
|---|---|---|
| 4 | 3-Hydroxy-4-chlorophenyl | 0.12 μM (LASCPC-01) |
| 6 | Ethoxy | 0.09 μM (LASCPC-01) |
| 7 | Unsubstituted | Loss of activity |
Metabolic Considerations
Electron-withdrawing groups (e.g., carboxyl) at the 6- or 7-positions reduce activity, likely due to altered binding affinity or increased metabolic clearance .
Physicochemical Properties
Spectroscopic Data
While experimental data for this specific compound are lacking, analogous isoquinolines exhibit:
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¹H NMR: Aromatic protons at δ 7.2–8.9 ppm; dioxolane protons as multiplets near δ 4.0–5.0 ppm .
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MS (ESI+): Molecular ion peak at m/z 177.20 [M+H]⁺.
Future Directions
Targeted Synthesis
Developing enantioselective routes to access stereoisomers could elucidate chirality–activity relationships.
Biological Screening
Priority areas include:
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